3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3,3-diethyl-5-fluoro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16FN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
XTGIUUGMCHIQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)F)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base, followed by reduction and cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
The structural and functional attributes of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole are best understood through comparison with analogous indoline and indole derivatives. Key differences arise from substituent type, position, and hybridization states, which influence physicochemical properties, reactivity, and biological activity.
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine vs.
- Alkyl Chain Length : The diethyl groups in the target compound may confer greater lipophilicity compared to dimethyl (EN300-7396711) or diallyl (3k) analogs, influencing membrane permeability .
- Synthetic Efficiency : Methylation (e.g., 7b) achieves near-quantitative yields (98%), while allylation (3k) yields only 32%, highlighting the challenge of bulky substituent introduction .
Positional Isomerism and Electronic Effects
- 4-Fluoroindoline (552866-98-5) : A structural isomer with fluorine at the 4-position instead of 4. The 5-fluoro derivative likely exhibits distinct electronic effects due to proximity to the nitrogen lone pair, altering hydrogen-bonding capacity and π-π stacking interactions .
- 4-Fluoro-5-nitro-2,3-dihydro-1H-indole : The combined electron-withdrawing effects of fluorine and nitro groups at adjacent positions (4 and 5) may destabilize the aromatic system compared to the target compound’s single fluorine substituent .
Functional Group Modifications
- 1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole (6) : Incorporation of a benzoyl group at the 1-position introduces additional π-conjugation and hydrogen-bond acceptors, contrasting with the target compound’s simpler alkyl substitution .
Biological Activity
3,3-Diethyl-5-fluoro-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C12H14F
Molecular Weight: 194.24 g/mol
IUPAC Name: 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole
Canonical SMILES: CC(C)C1=C(C(=C2C1=CC=N2)F)C=C(C)C2=C(N)C=CC=C2
The biological activity of 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole structure is known for its role in modulating several signaling pathways, which can lead to:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: It exhibits antibacterial and antifungal activities against a range of pathogens.
Biological Activity Overview
The following table summarizes the key biological activities reported for 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole:
Anticancer Studies
Recent studies have demonstrated that 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells: The compound induced apoptosis through caspase activation pathways.
- HCT116 Colon Cancer Cells: It was shown to inhibit cell growth and induce G1 phase cell cycle arrest.
Antimicrobial Studies
The compound's antimicrobial efficacy was evaluated using standard disk diffusion methods:
- Staphylococcus aureus (Gram-positive): Inhibition zones of up to 20 mm were observed.
- Escherichia coli (Gram-negative): Moderate activity with inhibition zones around 15 mm.
Neuroprotective Effects
In models of neurodegeneration, 3,3-diethyl-5-fluoro-2,3-dihydro-1H-indole demonstrated potential neuroprotective effects by reducing oxidative stress markers and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
